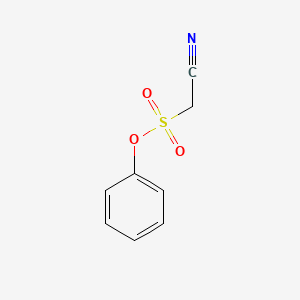

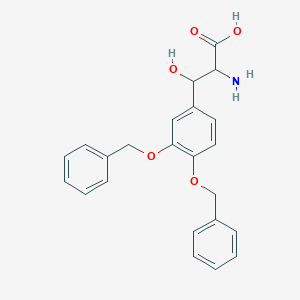

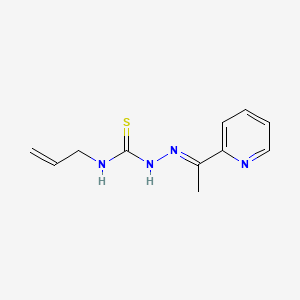

Methanesulfonic acid, cyano-, phenyl ester

Descripción general

Descripción

Methanesulfonic acid (MsOH) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates .

Synthesis Analysis

The first commercial production of MSA was based on oxidation of dimethylsulfide by O2 from air . In 1967, a different process for dimethylsulfide oxidation using chlorine was developed . In 2022, this chlorine-oxidation process was used only by Arkema (France) for making high-purity MSA .Molecular Structure Analysis

The structure of methanesulfonic acid is H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .Chemical Reactions Analysis

Sulfonate esters could theoretically result from interaction between sulfonic acids and alcohols . GC-MS analysis of reactions of methanesulfonic acid (MSA) and isotopically labeled methanol confirm methanol C-O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .Physical And Chemical Properties Analysis

Methanesulfonic acid has a molar mass of 96.10 g·mol−1 . It appears as a clear, colourless liquid . It has a density of 1.48 g/cm3 . It has a melting point of 17 to 19 °C and a boiling point of 167 °C at 10 mmHg . It is miscible with water, methanol, and diethyl ether, but immiscible with hexane .Aplicaciones Científicas De Investigación

Selective Hydrolysis of Methanesulfonate Esters : Methanesulfonate esters, including phenyl methanesulfonate, have been studied for their hydrolytic behavior. The research by Chan, Cox, and Sinclair (2008) focused on the selective removal of these esters in water at high temperatures, demonstrating their stability and potential applications in chemical processes (Chan, Cox, & Sinclair, 2008).

Ring-Opening Reactions : Methanesulfonic acid has been utilized in the reductive ring-opening of O-benzylidene acetals, as reported by Zinin et al. (2007). This demonstrates its role in facilitating specific organic reactions (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Microbial Metabolism : The metabolism of methanesulfonic acid, a stable strong acid, is a key aspect in the biogeochemical cycling of sulfur. Kelly and Murrell (1999) explored its utilization by aerobic bacteria as a source of sulfur and energy (Kelly & Murrell, 1999).

Catalytic Applications in Esterification : Methanesulfonic acid and its derivatives have been used as catalysts in esterification reactions, offering efficient and environmentally benign alternatives. Studies by Jiang (2005) and Luong et al. (2004) have highlighted their catalytic activities in various esterification processes (Jiang, 2005), (Luong, Petre, Hoelderich, Commarieu, Laffitte, Espeillac, & Souchet, 2004).

Synthesis of Fluorinated Compounds : The role of methanesulfonic acid in synthesizing fluorinated compounds, such as beta-ketosulfones and gem-disulfones, was explored by Ni, Zhang, and Hu (2009). This shows its utility in creating specialized chemical compounds (Ni, Zhang, & Hu, 2009).

Microwave-Assisted Esterification : Fabián et al. (2014) discussed the use of methanesulfonic acid supported on alumina as a catalyst in a microwave-assisted esterification reaction. This approach enhances the efficiency and environmental friendliness of the esterification process (Fabián, Gómez, Caturelli Kuran, Moltrasio, & Moglioni, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

An unprecedented metal-, halogen- and solvent-free, MSAA-promoted S-carbonylation of thiols with feedstock acids has been developed . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .

Propiedades

IUPAC Name |

phenyl cyanomethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWILMJKBEWDTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476123 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid, cyano-, phenyl ester | |

CAS RN |

71517-72-1 | |

| Record name | Methanesulfonic acid, cyano-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphanium iodide](/img/structure/B1660019.png)

![1-[4-(4-Methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane](/img/structure/B1660024.png)

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)